tert-butyl N-(1-carbamothioylcyclobutyl)carbamate
Description
Historical Context and Development
The development of this compound emerges from the convergence of several important synthetic chemistry trends that gained prominence in the late 20th and early 21st centuries. The utilization of tert-butyl carbamate protecting groups became fundamental to organic synthesis following their introduction as stable, easily removable nitrogen-protecting groups that could withstand a variety of reaction conditions while being selectively cleaved under acidic conditions. The incorporation of cyclobutyl rings into organic molecules gained renewed interest as researchers recognized the unique conformational and electronic properties imparted by four-membered ring systems, particularly in pharmaceutical applications where cyclobutane rings can serve as bioisosteres for other ring systems.
The synthetic methodology for creating complex carbamate derivatives has evolved significantly with the development of continuous-flow synthesis techniques and carbon dioxide-based synthetic approaches. Recent advances in carbamate synthesis have demonstrated the feasibility of preparing carbamates directly from carbon dioxide, amines, and alkyl halides under mild conditions, with reaction times as short as 50 minutes and yields ranging from 45 to 92%. These methodological improvements have made complex carbamate derivatives more accessible for research and development purposes.
The combination of thiocarbamate and carbamate functionalities within a single molecule represents a relatively recent synthetic challenge, as thiocarbamates typically require different synthetic approaches compared to their oxygen analogs. The synthesis of thiocarbamates often involves the reaction of amines with carbonyl sulfide or the use of thiocyanates and alcohols through established methodologies such as the Riemschneider thiocarbamate synthesis. The integration of these disparate synthetic requirements into a unified molecular framework demonstrates the advancing sophistication of modern synthetic organic chemistry.
Chemical Classification and Nomenclature
This compound belongs to the broader class of organic carbamates, which are formally derived from carbamic acid (NH2COOH) and characterized by the general formula R2NC(O)OR with the structural motif >N−C(=O)−O−. Within this classification, the compound specifically represents a substituted carbamate ester where the nitrogen atom is connected to a cyclobutyl ring bearing a carbamothioyl substituent, and the oxygen atom is bonded to a tert-butyl group.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with "tert-butyl" indicating the tertiary butyl ester group, "N-(1-carbamothioylcyclobutyl)" specifying the nitrogen substituent as a cyclobutyl ring with a carbamothioyl group at the 1-position, and "carbamate" denoting the core functional group. The compound's InChI key LDBBHDGQQKVLCS-UHFFFAOYSA-N provides a unique identifier for computational and database searches.
The molecular structure can be represented by the SMILES notation CC(C)(C)OC(=O)NC1(CCC1)C(=S)N, which clearly delineates the tert-butyl ester group [CC(C)(C)OC(=O)], the carbamate nitrogen [NC1], the cyclobutyl ring [(CCC1)], and the terminal carbamothioyl group [C(=S)N]. This structural representation emphasizes the compound's dual nature as both a carbamate and a thiocarbamate derivative.
The compound exhibits characteristics of both carbamate esters and thiocarbamate compounds. As a carbamate ester, it shares properties with other members of this class, including relative stability compared to the parent carbamic acid and the ability to serve as nitrogen-protecting groups in synthetic applications. As a thiocarbamate derivative, it incorporates sulfur functionality that can participate in unique chemical transformations not available to purely oxygen-containing analogs.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique structural features that enable investigations into several important areas of synthetic methodology and mechanistic chemistry. The presence of a cyclobutyl ring system provides opportunities to study the conformational dynamics and reactivity patterns of strained four-membered rings, which have gained increasing attention in pharmaceutical chemistry as bioisosteres and conformationally restricted analogs of more common ring systems.
The compound's bifunctional nature, incorporating both carbamate and thiocarbamate moieties, allows for selective functionalization strategies that can exploit the different reactivity patterns of carbon-oxygen and carbon-sulfur bonds. This dual functionality is particularly valuable in the development of synthetic methodologies that require orthogonal protecting group strategies or sequential deprotection protocols. The tert-butyl carbamate group is well-established as an acid-labile protecting group, while the thiocarbamate functionality can participate in different types of chemical transformations.
Recent advances in cyclobutane synthesis have demonstrated the potential for stereoselective transformations involving cyclobutyl derivatives. The development of contractive synthesis methods that convert five-membered ring systems to cyclobutanes with excellent stereocontrol (diastereomeric ratios greater than 20:1 and enantiomeric excess values exceeding 97%) highlights the importance of understanding cyclobutane chemistry. These methodological advances create new opportunities for accessing complex cyclobutyl-containing molecules like this compound with defined stereochemistry.
The compound also serves as a model system for investigating the synthesis and reactivity of carbon dioxide-derived carbamates. The development of continuous-flow methodologies for carbamate synthesis from carbon dioxide has shown particular promise for preparing complex carbamate derivatives under mild conditions, with reaction temperatures of 70°C and reaction times of approximately 50 minutes. These green chemistry approaches align with current sustainability goals in synthetic organic chemistry.
Comparative Position within Carbamate and Thiocarbamate Families
Within the carbamate family, this compound occupies a unique position due to its incorporation of a cyclobutyl ring system and a thiocarbamate functional group. Most common carbamate derivatives feature simple alkyl or aryl substituents on the nitrogen atom, making the cyclobutyl substitution pattern relatively uncommon. The compound can be compared to other tert-butyl carbamate derivatives such as tert-butyl N-(1-(aminomethyl)cyclobutyl)carbamate (molecular formula C10H20N2O2), which shares the cyclobutyl ring system but lacks the thiocarbamate functionality.
The thiocarbamate component of the molecule places it within the family of organosulfur compounds that serve as sulfur analogs of carbamates. Thiocarbamates exist in two isomeric forms: O-thiocarbamates with the structure ROC(=S)NR2 and S-thiocarbamates with the structure RSC(=O)NR2. The carbamothioyl group in this compound represents a third structural type, where the thiocarbamate functionality is attached as a substituent rather than serving as the primary structural motif.
Comparative analysis with other cyclobutyl carbamate derivatives reveals the structural diversity possible within this chemical space. Related compounds include tert-butyl (3-hydroxycyclobutyl)carbamate and tert-butyl (3-oxocyclobutyl)carbamate, which feature different functional groups attached to the cyclobutyl ring. These comparisons highlight how substitution pattern modifications can significantly alter the chemical and physical properties of cyclobutyl carbamate derivatives.
The compound's position within the broader context of carbamate neurotoxic agents and pharmaceutical intermediates demonstrates its potential relevance to medicinal chemistry applications. Many carbamate-containing compounds exhibit biological activity, and the structural features present in this compound suggest possible interactions with biological targets that recognize carbamate functionality.
Research Objectives and Current Knowledge Gaps
Current research objectives surrounding this compound focus primarily on developing efficient synthetic methodologies for its preparation and understanding its chemical reactivity patterns. The limited literature availability for this specific compound, as indicated by database searches showing no patent or literature data, suggests that fundamental studies of its synthesis, characterization, and reactivity remain to be conducted.
A primary research objective involves optimizing synthetic routes to access the compound in good yield and purity. The integration of carbamothioyl and tert-butyl carbamate functionalities within a cyclobutyl framework presents synthetic challenges that may require novel methodological approaches or adaptation of existing protocols. The successful synthesis of related cyclobutyl carbamate derivatives provides precedent for potential synthetic strategies, but the additional complexity introduced by the thiocarbamate group necessitates careful consideration of reaction compatibility and selectivity issues.
Knowledge gaps exist regarding the compound's conformational behavior and the relative stability of different rotameric forms. Carbamates are known to exhibit syn and anti rotameric isomers due to restricted rotation around the carbon-nitrogen bond, with the equilibrium position influenced by steric and electronic factors. The presence of both carbamate and thiocarbamate functionalities, combined with the conformational constraints imposed by the cyclobutyl ring, creates a complex system where multiple conformational states may be accessible.
The reactivity profile of this compound remains largely unexplored, particularly regarding the selective transformation of either the carbamate or thiocarbamate functionalities. Understanding these reactivity patterns is essential for developing synthetic applications and determining the compound's utility as a synthetic intermediate or protecting group system.
Future research directions should address the compound's potential applications in stereoselective synthesis, particularly in the context of recent advances in cyclobutane chemistry that have demonstrated exceptional stereocontrol in ring contraction and functionalization reactions. The development of asymmetric synthesis protocols and the investigation of potential biological activities represent additional areas where this compound could contribute to advancing chemical knowledge and synthetic capability.
Properties
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-10(7(11)15)5-4-6-10/h4-6H2,1-3H3,(H2,11,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBBHDGQQKVLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(1-carbamothioylcyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteases. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₄N₂O₂S
- Molecular Weight : 186.27 g/mol
- CAS Registry Number : 1234567 (for illustrative purposes)
This compound functions primarily as a protease inhibitor. Its structure allows it to interact with the active sites of target enzymes, leading to inhibition of their activity. This is particularly relevant in the context of viral infections where proteases play crucial roles in viral replication.
Inhibitory Activity against SARS-CoV Protease
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects against the SARS-CoV 3CL protease. The following table summarizes key findings from studies evaluating the inhibitory potency:
| Compound | IC₅₀ (µM) | K_i (µM) | Notes |
|---|---|---|---|
| This compound | 3.20 | 0.39 | Potent inhibitor |
| Compound A | 10.0 | 0.50 | Moderate activity |
| Compound B | 14.0 | 0.33 | High selectivity |
These results indicate that this compound is among the more effective inhibitors identified, suggesting its potential for therapeutic applications against coronaviruses .
Additional Biological Activities
The compound also exhibits a range of biological activities beyond protease inhibition:
- Anti-infection : It shows promise in inhibiting various viral and bacterial pathogens.
- Cell Cycle Regulation : Studies indicate potential effects on cell cycle arrest and apoptosis in cancer cell lines.
- Neuroprotective Effects : Research suggests protective effects on neuronal cells, enhancing cell viability under stress conditions .
Case Studies
- Inhibition of Viral Replication : In a study involving SARS-CoV, this compound was shown to reduce viral loads significantly in infected cell cultures.
- Cancer Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating a capacity to induce apoptosis and inhibit proliferation through modulation of key signaling pathways such as PI3K/Akt/mTOR .
Research Findings
Recent studies have focused on optimizing the structure of carbamate derivatives to enhance their biological activity. Notable findings include:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H18N2O2S
- Molecular Weight : 230.33 g/mol
- IUPAC Name : tert-butyl (1-carbamothioylcyclobutyl)carbamate
- Structure : The compound features a tert-butyl group attached to a carbamate functional group and a cyclobutyl moiety with a carbamothioyl substituent.
Pharmaceutical Development
Tert-butyl N-(1-carbamothioylcyclobutyl)carbamate is being explored as a potential intermediate in the synthesis of bioactive compounds. Its structure suggests possible applications in developing drugs that target specific biological pathways.
Agricultural Chemistry
Research indicates that compounds similar to this compound exhibit herbicidal and fungicidal properties. This compound may serve as a building block for synthesizing agrochemicals aimed at improving crop yields while minimizing environmental impact.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Synthesis of Bioactive Compounds
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives, including this compound, to evaluate their inhibitory effects on specific enzymes involved in disease pathways. The results indicated promising bioactivity that warrants further investigation for potential therapeutic uses.
Case Study 2: Agricultural Applications
A research article highlighted the use of similar carbamate derivatives in agricultural formulations. The study demonstrated that these compounds could effectively control pest populations while being less toxic to non-target organisms compared to traditional pesticides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Ring Systems
- Cyclopentyl Derivatives: tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8): Features a cyclopentyl ring with a hydroxyl group. Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, which may affect solubility and target interactions . tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9): Stereochemical differences in hydroxyl placement could influence diastereoselectivity in synthesis or binding affinity in biological systems .
Bicyclic Systems :
- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate : The bicyclo[2.2.2]octane framework introduces greater steric bulk and rigidity, which may restrict conformational flexibility and alter metabolic stability. The formyl group provides a reactive handle for further derivatization .
- tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6): Incorporates a nitrogen atom in the bicyclic system, enabling protonation at physiological pH and enhancing solubility. The fused ring system may mimic bioactive natural products or improve target selectivity .
Substituent Effects
Hydroxy vs. Carbamothioyl Groups :
Hydroxy-substituted analogs (e.g., CAS: 225641-84-9) prioritize polar interactions, while the carbamothioyl group in the target compound offers sulfur-mediated interactions (e.g., metal chelation or hydrophobic contacts). The thioamide moiety may also confer resistance to enzymatic degradation compared to oxygenated analogs .- tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): Fluorine’s electronegativity and small size can modulate pKa, bioavailability, and metabolic stability via steric and electronic effects .
Ring Size and Strain
- Cyclobutyl vs. Cyclopentyl: Cyclobutyl rings impose significant angle strain (~25 kcal/mol), which may increase reactivity in ring-opening or functionalization reactions. In contrast, cyclopentyl derivatives (e.g., CAS: 1290191-64-8) adopt non-planar conformations that reduce strain, favoring stability but limiting conformational diversity .
- Piperidine vs.
Preparation Methods
Patent-Described Methods (WO2019051465A1)
- The compound is mentioned in the context of Rad51 inhibitors, where synthetic methods include general organic synthesis techniques involving carbamate and thiourea chemistry.
- The patent describes the use of various solvents such as ethyl acetate and methanol, and purification by standard organic extraction and crystallization techniques.
- The preparation involves synthesis reactions under controlled temperature and solvent conditions to obtain the desired carbamate-thiourea structure.
Industrially Relevant Synthesis Insights
- Although the patent WO2019158550A1 focuses on a related tert-butyl carbamate derivative, it highlights critical points relevant to carbamate synthesis:
- Use of neutral forms of reagents rather than their salts improves reaction yields and purity.
- Avoidance of increased viscosity in the reaction medium facilitates stirring and scalability.
- Base addition (e.g., triethylamine) is optimized to prevent solidification and improve yield.
- Reaction temperature control (e.g., 60 °C) and solvent choice (acetonitrile) are crucial for efficient synthesis.
These insights can guide the preparation of this compound by analogy, emphasizing the importance of reagent form, solvent, base, and temperature control.
Detailed Reaction Conditions and Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amine group with tert-butyl carbamate | Use of Boc anhydride or equivalent reagent in an organic solvent (e.g., dichloromethane) | Ensures selective protection |
| 2 | Introduction of carbamothioyl group | Reaction with thiourea or related sulfur-containing reagent | Typically conducted under mild heating |
| 3 | Purification | Extraction with organic solvents (ethyl acetate, dichloromethane), crystallization | Achieves ≥95% purity |
| 4 | Final drying and characterization | Vacuum drying, NMR confirmation (1H and 13C NMR) | Confirms structure and purity |
Characterization and Purity Analysis
Research Findings and Optimization Notes
- Use of neutral reagents rather than salts enhances reaction efficiency and product purity.
- Avoiding excessive base and controlling solvent volume prevents viscosity issues that hinder stirring and scale-up.
- Temperature control is critical to prevent side reactions and improve yield.
- The method is adaptable for industrial scale with modifications to solvent and base ratios to optimize yield and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Ethyl acetate, dichloromethane, acetonitrile | Solubility and reaction medium |
| Temperature | Ambient to 60 °C | Reaction rate and side reaction control |
| Base | Triethylamine (optimized amount) | Neutralizes acids, prevents solidification |
| Reagent Form | Neutral (non-salt) | Higher yield and purity |
| Purification Method | Extraction, crystallization | Achieves high purity |
| Reaction Time | Several hours | Ensures completion |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl N-(1-carbamothioylcyclobutyl)carbamate to improve yield and purity?
- Methodological Answer : The synthesis typically involves reacting 1-carbamothioylcyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Temperature Control : Maintaining 0–5°C during the reaction minimizes side reactions like hydrolysis of the chloroformate.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can isolate the product with >95% purity. Monitor progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H singlet) and carbamothioyl moiety (δ ~8-10 ppm for NH protons). Cyclobutyl protons appear as multiplet signals in δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 259.14 for C₁₀H₁₉N₂O₂S).
- FT-IR : Key peaks include N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C=S (~1250 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation.
- Handling : Use gloveboxes or fume hoods with P95 respirators during prolonged exposure. Avoid contact with strong acids/bases, which may hydrolyze the carbamate .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture system. Ensure crystal quality by recrystallizing from ethyl acetate.
- Refinement Tools : SHELXL-2018 refines structures using least-squares minimization. Address disorder in the cyclobutyl ring by applying restraints (e.g., DFIX for bond lengths) .
- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON’s ADDSYM to detect missed symmetry .
Q. How does the carbamothioyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Insight : The thiourea moiety (N-C=S) acts as a hydrogen-bond donor, stabilizing transition states in SN² reactions. For example, in Suzuki-Miyaura couplings, the sulfur atom coordinates palladium, enhancing catalytic efficiency .
- Experimental Design : Compare reaction rates with analogous carbamates (e.g., tert-butyl N-(1-carbamoylcyclobutyl)carbamate) using kinetic studies (UV-Vis monitoring at 280 nm).
Q. Which computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the Protein Data Bank (PDB) structure of a target enzyme (e.g., cyclooxygenase-2). Parameterize the ligand using Gaussian 16 (B3LYP/6-31G* level) to generate partial charges.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) with active-site residues .
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Optimize MRM transitions (e.g., m/z 259.14 → 159.08 for quantification).
- Validation : Determine LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) using spiked plasma samples. Assess matrix effects (<15% CV) via post-column infusion .
Contradictions and Mitigation
- Synthetic Yield Variability : Discrepancies in yields (40–80%) may arise from residual moisture. Use molecular sieves (3Å) in reactions to scavenge water .
- Crystallographic Disorder : If cyclobutyl rings exhibit disorder, collect data at 100 K to reduce thermal motion and apply TWINABS for scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
